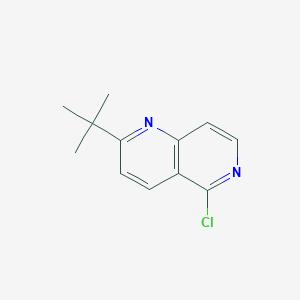
2-Tert-butyl-5-chloro-1,6-naphthyridine
Cat. No. B8636495
M. Wt: 220.70 g/mol
InChI Key: AUKZUPBMJHLTPP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US09273080B2
Procedure details


A mixture of 22.1 g (100 mmol) of 2-tert-butyl-5-chloro-1,6-naphthyridine (S36), 32.1 g (600 mmol) of ammonium chloride in 100 ml of sulfolane is stirred at 200° C. for 20 h. 300 ml of water are added to the cooled mixture, which is then stirred at room temperature for 2 h. The solid is filtered off with suction, washed twice with 50 ml of water each time and subsequently suspended in a mixture of 50 ml of methanol and 150 ml of conc. ammonia solution. The suspension is stirred at room temperature for 20 h. The solid is filtered off, washed three times with 50 ml of water each time, dried in vacuo and subjected to sublimation (p about 1×10−2 mbar, T=150° C.). Yield: 16.7 g (83 mmol), 83%. Purity: >97% according to 1H-NMR.




Identifiers


|
REACTION_CXSMILES
|
[C:1]([C:5]1[CH:14]=[CH:13][C:12]2[C:7](=[CH:8][CH:9]=[N:10][C:11]=2Cl)[N:6]=1)([CH3:4])([CH3:3])[CH3:2].[Cl-].[NH4+:17].O>S1(CCCC1)(=O)=O>[C:1]([C:5]1[CH:14]=[CH:13][C:12]2[C:7](=[CH:8][CH:9]=[N:10][C:11]=2[NH2:17])[N:6]=1)([CH3:4])([CH3:3])[CH3:2] |f:1.2|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
22.1 g
|
|
Type
|
reactant
|
|
Smiles
|
C(C)(C)(C)C1=NC2=CC=NC(=C2C=C1)Cl
|
|
Name
|
|
|
Quantity
|
32.1 g
|
|
Type
|
reactant
|
|
Smiles
|
[Cl-].[NH4+]
|
|
Name
|
|
|
Quantity
|
100 mL
|
|
Type
|
solvent
|
|
Smiles
|
S1(=O)(=O)CCCC1
|
Step Two
|
Name
|
|
|
Quantity
|
300 mL
|
|
Type
|
reactant
|
|
Smiles
|
O
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
200 °C
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
is stirred at 200° C. for 20 h
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


STIRRING
|
Type
|
STIRRING
|
|
Details
|
is then stirred at room temperature for 2 h
|
|
Duration
|
2 h
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
The solid is filtered off with suction
|
WASH
|
Type
|
WASH
|
|
Details
|
washed twice with 50 ml of water each time
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
subsequently suspended in a mixture of 50 ml of methanol and 150 ml of conc. ammonia solution
|
STIRRING
|
Type
|
STIRRING
|
|
Details
|
The suspension is stirred at room temperature for 20 h
|
|
Duration
|
20 h
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
The solid is filtered off
|
WASH
|
Type
|
WASH
|
|
Details
|
washed three times with 50 ml of water each time
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
dried in vacuo
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
subjected to sublimation (p about 1×10−2 mbar, T=150° C.)
|
Outcomes


Product
Details
Reaction Time |
20 h |
|
Name
|
|
|
Type
|
|
|
Smiles
|
C(C)(C)(C)C1=NC2=CC=NC(=C2C=C1)N
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
